2-(3,3-Difluorocyclopentyl)propanoic acid
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Overview
Description
2-(3,3-Difluorocyclopentyl)propanoic acid is an organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluorocyclopentyl)propanoic acid typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the propanoic acid group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclopentyl ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Difluorocyclopentyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the cyclopentyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
2-(3,3-Difluorocyclopentyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- 2,2,3,3-Tetrafluoropropionic acid
- 2,2-Dichloro-3,3,3-trifluoropropionic acid
Comparison: 2-(3,3-Difluorocyclopentyl)propanoic acid is unique due to the presence of the cyclopentyl ring with two fluorine atoms, which imparts distinct chemical and physical properties compared to other fluorinated propanoic acids
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3,3-difluorocyclopentyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-5(7(11)12)6-2-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULXDXYEPBHGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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